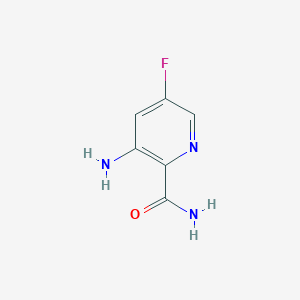![molecular formula C10H10N2O3 B1381883 6-(二甲氨基)-4-甲基-1H,3H-呋喃[3,4-c]吡啶-1,3-二酮 CAS No. 1803565-77-6](/img/structure/B1381883.png)
6-(二甲氨基)-4-甲基-1H,3H-呋喃[3,4-c]吡啶-1,3-二酮
描述
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is a heterocyclic compound that features a fused pyridine and furan ring system
科学研究应用
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes such as carbonic anhydrase i .
Mode of Action
It’s likely that it interacts with its targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to affect pathways related to dna damage response .
Pharmacokinetics
Similar compounds have been found to have good preclinical pharmacokinetics and a low predicted clinical dose .
Result of Action
Similar compounds have been found to have antitumor potential when combined with dna double-strand break-inducing agents in mouse xenograft models .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione. For instance, the compound’s solubility in water can affect its bioavailability and distribution in the body . .
生化分析
Biochemical Properties
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily through hydrogen bonding and van der Waals forces, which facilitate the stabilization of the enzyme-substrate complex.
Cellular Effects
The effects of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Additionally, it can alter gene expression by acting as a transcriptional regulator, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and RNA, through intercalation, which can inhibit or activate transcription . Furthermore, it can inhibit enzymes like topoisomerase, leading to the accumulation of DNA breaks and subsequent cell death . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have lasting effects on cellular function, including sustained activation of signaling pathways and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote cell survival . At high doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is critical for its activity and function. It is primarily localized in the nucleus, where it interacts with DNA and RNA . Additionally, it can be found in the mitochondria, where it affects mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance production efficiency .
化学反应分析
Types of Reactions
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
4-(dimethylamino)pyridine: A related compound with a pyridine ring and a dimethylamino group, used as a catalyst in organic synthesis.
6-amino-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione: A similar compound with an amino group instead of a dimethylamino group.
Uniqueness
6-(dimethylamino)-4-methyl-1H,3H-furo[3,4-c]pyridine-1,3-dione is unique due to its fused ring system and the presence of both a dimethylamino group and a furan ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
6-(dimethylamino)-4-methylfuro[3,4-c]pyridine-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-5-8-6(9(13)15-10(8)14)4-7(11-5)12(2)3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDUICHBHFJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)N(C)C)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


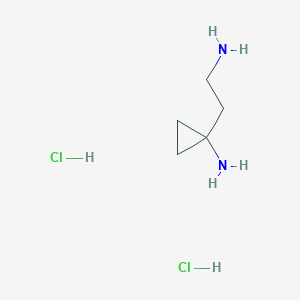
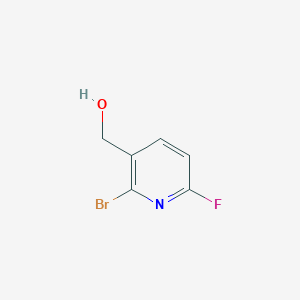
![3-Azabicyclo[3.2.1]octane-8-carbonitrile hydrochloride](/img/structure/B1381806.png)
![tert-Butyl 7-oxo-6-((S)-1-phenylethyl)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1381808.png)
![4'-Butyl-3-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1381810.png)
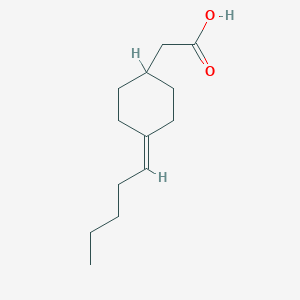
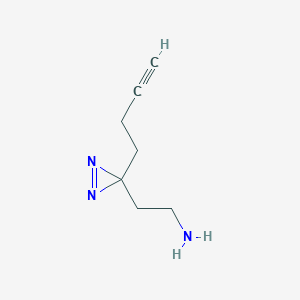
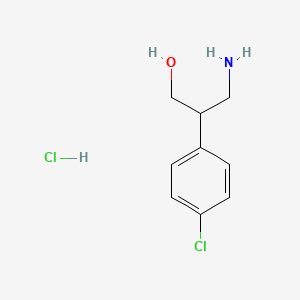
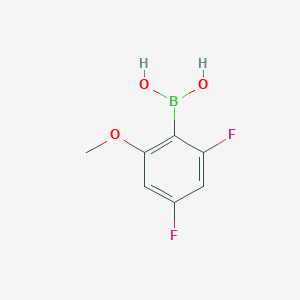
![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1381817.png)
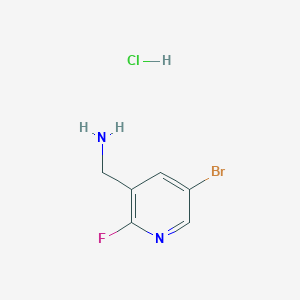
![3-Bromo-4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381819.png)
![tert-Butyl 3-(hydroxymethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1381820.png)
